molecular formula C22H20N4O4S B3000026 N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1797079-20-9

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B3000026
CAS RN: 1797079-20-9
M. Wt: 436.49
InChI Key: JLTJKJMOPVDFSJ-UHFFFAOYSA-N
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Description

The compound contains several interesting substructures including an indole, a pyridazine, and a dihydrobenzofuran. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and their derivatives have been used for the treatment of various disorders in the human body . Pyridazines are diazines (unsaturated six-membered heterocycles with two nitrogen atoms) and have been used in the synthesis of various pharmaceuticals. Dihydrobenzofurans are oxygen-containing heterocycles and have been found in a variety of natural products and pharmaceuticals.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The indole portion could potentially be introduced using methods such as the Fischer indole synthesis . The pyridazine could be synthesized using methods such as the condensation of hydrazines with 1,3-diketones. The dihydrobenzofuran could be synthesized from phenols and epoxides .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the presence of the heterocycles. The indole portion, for example, is known to undergo electrophilic substitution at the C3 position . The pyridazine could potentially undergo reactions at the nitrogen atoms, such as alkylation.

Scientific Research Applications

Synthesis Techniques

  • One-Pot Synthesis : A one-pot synthesis method was developed for the creation of compounds like N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, which involves nucleophilic addition and cyclization reactions (Rozentsveig et al., 2013).

Biological Screening and Molecular Docking

  • Biological Screening : Ethylated sulfonamides with 1,4-benzodioxane moiety, similar in structure to the subject compound, have shown potential as enzyme inhibitors and antibacterial compounds (Irshad et al., 2016).
  • Molecular Docking Studies : Compounds structurally related to the sulfonamide have been used in molecular docking studies to investigate potential inhibitory actions against specific enzymes or bacterial strains (Purushotham & Poojary, 2018).

Antimicrobial and Antiviral Activities

  • Antimicrobial Activity : Various sulfonamides, including those with structural similarities to the compound of interest, have shown promising antimicrobial activities against different bacterial strains (Sarvaiya et al., 2019).
  • Antiviral Properties : Some sulfonamide derivatives have demonstrated specific antiviral activities, providing a basis for exploring similar properties in the given compound (Chen et al., 2010).

Enzyme Inhibition and Computational Analysis

  • Enzyme Inhibitory Potential : Compounds with structures akin to the subject sulfonamide have been studied for their enzyme inhibitory activities, including against α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).
  • Computational Analysis : The use of computational tools, such as molecular docking, helps in understanding the interaction and potential effects of similar sulfonamides on various biological targets (El-Gilil, 2019).

Antibacterial Potency and Structural Studies

  • Antibacterial Potency : Research on sulfonamides with benzodioxane moiety indicates their strong potential as antibacterial agents, a property that may be shared by the compound (Abbasi et al., 2016).
  • Structural Analysis : Studies on similar compounds have included detailed structural analysis, which is crucial for understanding the activity and potential applications of these compounds (Komshina et al., 2020).

Antioxidant and Antimicrobial Screening

  • Antioxidant Activity : Certain indole derivatives with sulfonamide structures have been evaluated for their antioxidant properties, providing a possible area of application for the subject compound (Aziz et al., 2021).
  • Antibacterial Evaluation : Novel heterocyclic compounds containing sulfonamido moieties have been synthesized and evaluated for their antibacterial activities (Azab et al., 2013).

Future Directions

The future directions for this compound would likely depend on its intended use. If it exhibits promising biological activity, it could be further optimized and potentially developed into a new pharmaceutical. Alternatively, if it has interesting optical or electronic properties, it could find use in material science applications .

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . This suggests that this compound may interact with its targets to induce changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to exhibit various biologically vital properties . They are involved in the treatment of cancer cells, microbes, and different types of disorders in the human body , suggesting that this compound may affect multiple biochemical pathways.

Result of Action

Given the biological activities of indole derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

properties

IUPAC Name

N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-22-8-7-21(25-12-9-16-3-1-2-4-19(16)25)24-26(22)13-11-23-31(28,29)18-5-6-20-17(15-18)10-14-30-20/h1-9,12,15,23H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTJKJMOPVDFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

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